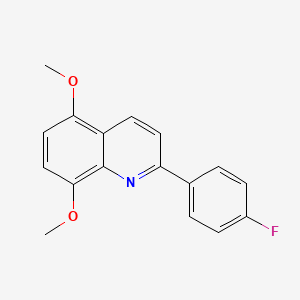
2-(4-Fluorophenyl)-5,8-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Fluorophenyl)-5,8-dimethoxyquinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and dimethoxy refers to the presence of two methoxy groups (-O-CH3).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a quinoline core, which is a bicyclic compound containing two fused benzene rings . The fluorophenyl and methoxy groups are likely attached at the 2nd and 5th, 8th positions of the quinoline core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the quinoline ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Scientific Research Applications
Crystallography and Weak Interactions
A study by Choudhury et al. (2003) explored the crystal structures and weak interactions of derivatives closely related to 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline. The investigation highlighted the influence of organic fluorine in crystal packing, providing insights into the molecular interactions and conformations pivotal for designing materials with desired crystallographic properties (Choudhury, Nagarajan, & Row, 2003).
Antibacterial Properties
Kuramoto et al. (2003) synthesized a series of quinolone derivatives with potent antibacterial activities. These compounds, which include variations of the core structure of interest, showed significant effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for developing new antibacterial agents (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Synthetic Methodologies
Govindaraju et al. (2016) reported on the catalyst-free synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives via a one-pot four-component reaction. This study demonstrates an efficient and environmentally friendly approach to synthesizing a variety of compounds, including those related to the structure of interest, highlighting advancements in synthetic chemistry (Govindaraju, Tabassum, Khan, & Pasha, 2016).
Anticancer Research
Research by Chou et al. (2010) on the design, synthesis, and preclinical evaluation of new 2-(fluorophenyl)quinolin-4-one derivatives identified potent antitumor agents. This study provides insights into the structural optimization for anticancer activity and highlights the potential of these compounds in therapeutic applications (Chou et al., 2010).
Photophysical Studies
Suliman, Al-Nafai, and Al-Busafi (2014) focused on the synthesis, characterization, and DFT calculation of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes. Their findings on the enhanced fluorescence emission and quantum yield of these complexes contribute to the development of materials with potential applications in optoelectronics and sensing (Suliman, Al-Nafai, & Al-Busafi, 2014).
Neuroimaging
Liang et al. (2015) developed Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([(18)F]CABS13) for PET neuroimaging in Alzheimer's disease models. This research underscores the application of fluorophenylquinoline derivatives in probing neurodegenerative diseases through imaging, offering a tool for understanding the "metal hypothesis of Alzheimer's disease" (Liang et al., 2015).
Future Directions
The future directions for the study of “2-(4-Fluorophenyl)-5,8-dimethoxyquinoline” could include a detailed investigation of its synthesis, characterization, and potential biological activities. Given the known activities of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,8-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-15-9-10-16(21-2)17-13(15)7-8-14(19-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJXJHARYIIOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)


![5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid](/img/structure/B2661586.png)
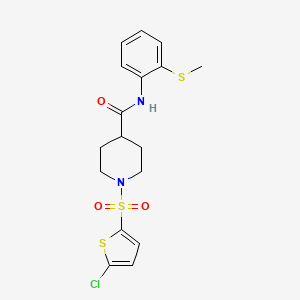
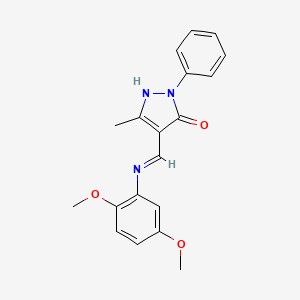
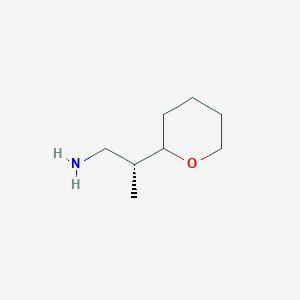

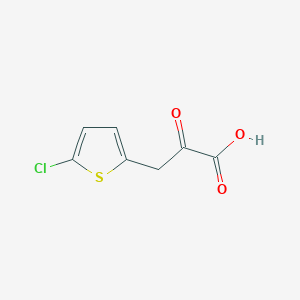
![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)
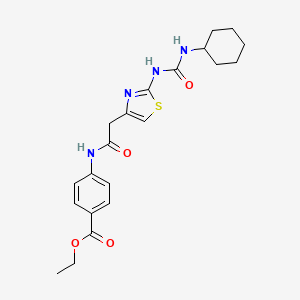
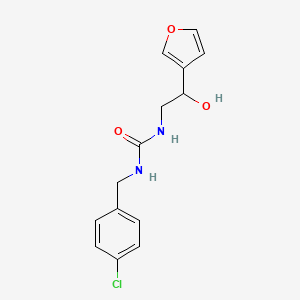
![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2661602.png)
![8-(2-Fluorobenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2661604.png)
